Benzethidine Benzethidine Benzethidine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse. It is a Opiates substance.
Brand Name: Vulcanchem
CAS No.: 3691-78-9
VCID: VC20429821
InChI: InChI=1S/C23H29NO3/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3
SMILES:
Molecular Formula: C23H29NO3
Molecular Weight: 367.5 g/mol

Benzethidine

CAS No.: 3691-78-9

Cat. No.: VC20429821

Molecular Formula: C23H29NO3

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

Benzethidine - 3691-78-9

Specification

CAS No. 3691-78-9
Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
IUPAC Name ethyl 4-phenyl-1-(2-phenylmethoxyethyl)piperidine-4-carboxylate
Standard InChI InChI=1S/C23H29NO3/c1-2-27-22(25)23(21-11-7-4-8-12-21)13-15-24(16-14-23)17-18-26-19-20-9-5-3-6-10-20/h3-12H,2,13-19H2,1H3
Standard InChI Key UVTBZAWTRVBTMK-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1(CCN(CC1)CCOCC2=CC=CC=C2)C3=CC=CC=C3

Introduction

PropertyValueSource
CAS Registry Number3691-78-9
InChIKeyUVTBZAWTRVBTMK-UHFFFAOYSA-N
Boiling Point (0.0007 bar)493 K (219.85°C)
Kovats Retention Index2680, 2695

The compound’s crystal structure remains undetermined, but spectroscopic data (e.g., mass spectrometry) confirm fragmentation patterns consistent with its ester and aromatic moieties .

Pharmacological Characteristics

Mechanism of Action

Benzethidine exerts its effects primarily through agonism of the μ-opioid receptor (OPRM1), a G protein-coupled receptor responsible for mediating analgesia, euphoria, and respiratory depression . The KEGG database classifies it as a neuropsychiatric agent targeting the neuroactive ligand-receptor interaction pathway (hsa04080) . Its binding affinity, while unquantified in published literature, is inferred to be lower than morphine but comparable to pethidine based on structural analogies .

Pharmacodynamic Effects

In animal studies, benzethidine produced dose-dependent analgesia and sedation, alongside adverse effects typical of opioids, including nausea, constipation, and respiratory depression . Unlike pethidine, it lacks significant serotonergic activity, reducing its potential to cause seizures in overdose scenarios .

Metabolic Pathways

Limited data exist on benzethidine’s metabolism, but cytochrome P450 enzymes (CYP3A4, CYP2D6) are hypothesized to mediate N-dealkylation and ester hydrolysis, yielding inactive metabolites . Its elimination half-life remains uncharacterized in humans.

Synthesis and Physicochemical Properties

Synthetic Routes

Benzethidine is synthesized via a multi-step process beginning with the condensation of ethyl isonipecotate with 2-(benzyloxy)ethyl chloride, followed by purification through recrystallization . Industrial-scale production is prohibited under international drug control treaties .

Stability and Solubility

The compound exhibits poor water solubility (0.00673 mg/mL) but high solubility in organic solvents like ethanol and chloroform . Stability studies indicate degradation under acidic conditions, with ester hydrolysis occurring at pH < 4 .

Legal Status and Regulatory Control

International Scheduling

Benzethidine is classified as a Schedule I substance under the United Nations Single Convention on Narcotic Drugs (1961), prohibiting its non-research use . In the United States, it holds DEA Controlled Substance Code Number 9606 and a zero annual manufacturing quota . Australia designates it a Schedule 9 prohibited substance, permitting access only for approved scientific studies .

Forensic Significance

Illicit benzethidine trafficking is rare, with no reported seizures after 2000 . Its detection in biological samples relies on gas chromatography-mass spectrometry (GC-MS), leveraging its characteristic mass-to-charge ratio (m/z 367.2147) .

Analytical Identification and Detection

Spectroscopic Techniques

  • Mass Spectrometry: Major fragments at m/z 91 (benzyl ion), 148 (piperidine ring), and 221 (ester group) .

  • Infrared Spectroscopy: Peaks at 1725 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (aromatic C=C) .

Chromatographic Methods

Reverse-phase HPLC methods utilizing C18 columns and UV detection at 254 nm achieve baseline separation from structurally related opioids . Retention times correlate with its Kovats indices .

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